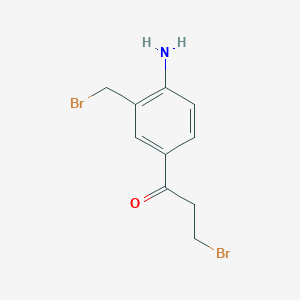
1-(4-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one is an organic compound that features both an amino group and bromine substituents on a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one can be synthesized through a multi-step process involving the bromination of a suitable precursor followed by the introduction of the amino group. One common method involves the bromination of 4-aminoacetophenone to introduce the bromomethyl group, followed by further bromination to obtain the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form more complex amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents and mild temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
- Substitution reactions can yield a variety of substituted phenyl derivatives.
- Oxidation reactions can produce nitro compounds.
- Coupling reactions can result in biaryl compounds or other complex structures.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for research purposes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the amino group can engage in hydrogen bonding and other interactions. These properties make the compound versatile in different chemical and biological contexts.
Vergleich Mit ähnlichen Verbindungen
1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one: Similar structure but with chlorine atoms instead of bromine.
1-(4-Amino-3-(methyl)phenyl)-3-methylpropan-1-one: Similar structure but with methyl groups instead of bromine.
1-(4-Amino-3-(fluoromethyl)phenyl)-3-fluoropropan-1-one: Similar structure but with fluorine atoms instead of bromine.
Uniqueness: 1-(4-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its analogs with other halogens or substituents. The bromine atoms make the compound more reactive in substitution and coupling reactions, providing a versatile platform for further chemical modifications.
Eigenschaften
Molekularformel |
C10H11Br2NO |
|---|---|
Molekulargewicht |
321.01 g/mol |
IUPAC-Name |
1-[4-amino-3-(bromomethyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H11Br2NO/c11-4-3-10(14)7-1-2-9(13)8(5-7)6-12/h1-2,5H,3-4,6,13H2 |
InChI-Schlüssel |
SRFOJWVUOXIITE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)CCBr)CBr)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


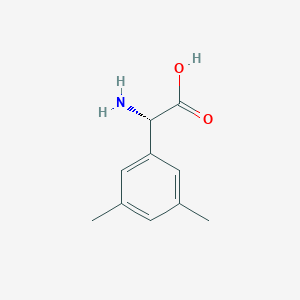
![Diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B14056426.png)
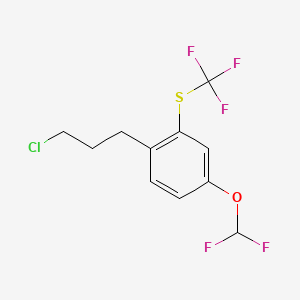
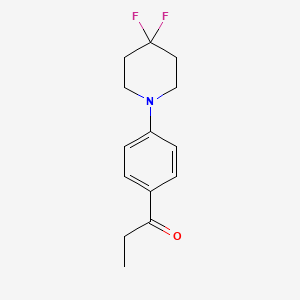
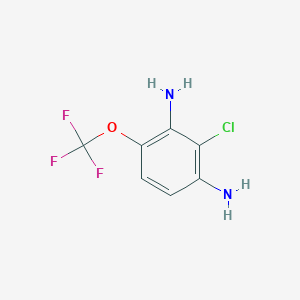
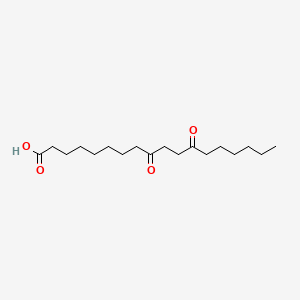



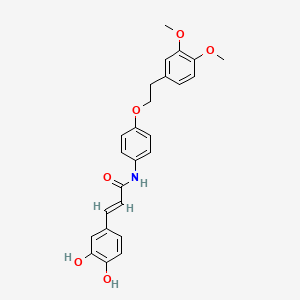
![1H-Isoindole-1,3(2H)-dione, 2-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B14056481.png)
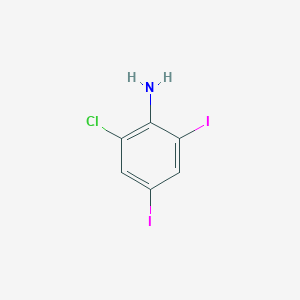
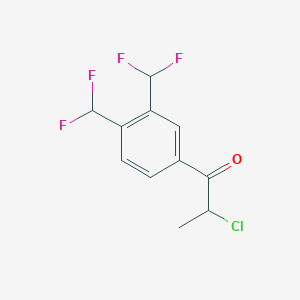
![tert-Butyl 3-amino-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B14056515.png)
